4-(6-Methyl-3-pyridyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methyl-3-pyridyl)benzylamine is an organic compound with the molecular formula C13H14N2 It consists of a benzylamine moiety attached to a pyridine ring substituted with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-3-pyridyl)benzylamine typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-3-pyridyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzylamine derivatives .
Scientific Research Applications
4-(6-Methyl-3-pyridyl)benzylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(6-Methyl-3-pyridyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-2-pyridyl)benzylamine
- 4-(3-Methyl-3-pyridyl)benzylamine
- 4-(6-Methyl-4-pyridyl)benzylamine
Uniqueness
4-(6-Methyl-3-pyridyl)benzylamine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This structural uniqueness can result in different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[4-(6-methylpyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-2-5-13(9-15-10)12-6-3-11(8-14)4-7-12/h2-7,9H,8,14H2,1H3 |
InChI Key |
OAYPCHGOQRRVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.